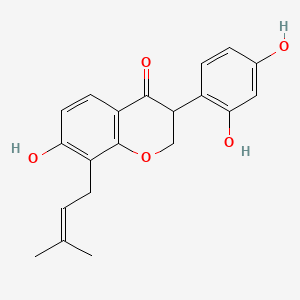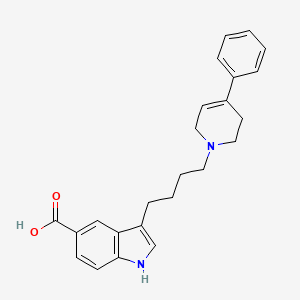
Carmoxirole
Overview
Description
Synthesis Analysis
While specific details on the synthesis of Carmoxirole were not directly found, the synthesis of complex organic compounds often involves multi-step reactions, including homocoupling and catalytic processes. For example, a copper-catalyzed homocoupling of ketoxime carboxylates has been developed for the synthesis of symmetrical pyrroles, demonstrating the type of innovative synthetic methodologies that could potentially apply to compounds like Carmoxirole (Ran, Ren, Wang, & Guan, 2014)(Ran et al., 2014).
Molecular Structure Analysis
Carmoxirole's molecular structure would be characterized by its functional groups and molecular geometry, which dictate its chemical behavior and biological interactions. Although specific details on Carmoxirole's structure analysis are not provided, compounds like it often undergo detailed molecular simulation studies to predict properties such as vapor-liquid equilibria, critical state properties, and molecular interactions (Bhattacharjee & Adhikari, 2021)(Bhattacharjee & Adhikari, 2021).
Chemical Reactions and Properties
The reactivity of Carmoxirole, like that of other organic compounds, would involve its interaction with various reagents under different conditions. Studies on compounds with similar structures, such as carvacrol and thymol, indicate that modifications to their structures can significantly impact their biological activities and chemical properties, suggesting a potential area of research for understanding Carmoxirole's reactivity and function (Natal et al., 2021)(Natal et al., 2021).
Physical Properties Analysis
The physical properties of Carmoxirole, including its solubility, melting point, and vapor pressure, are essential for its characterization and application in various fields. While specific data on Carmoxirole were not found, the analysis of similar compounds through molecular simulation provides insights into their coexistence properties and behavior under different environmental conditions (Harini, Bhattacharjee, & Adhikari, 2022)(Harini, Bhattacharjee, & Adhikari, 2022).
Chemical Properties Analysis
The chemical properties of Carmoxirole, including its reactivity with other substances, stability, and degradation pathways, are crucial for understanding its potential applications and safety profile. Research on similar compounds reveals that structural modifications can lead to significant changes in their biological and chemical activities, offering a framework for investigating Carmoxirole's chemical properties (Natal et al., 2021)(Natal et al., 2021).
Scientific Research Applications
Hemodynamic and Neurohormonal Effects
- Carmoxirole in Heart Failure : Carmoxirole, a DA2 receptor agonist, has been studied for its effects on neurohormones and hemodynamics in patients with heart failure. It was found to modulate sympathetic activation, leading to reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide (ANP). Higher doses also decreased plasma renin activity. These changes were associated with improvements in cardiac function and reductions in ventricular filling pressures (van der Ent, van den Heuvel, & Remme, 2004).
Pharmacokinetics and Clinical Experiences
- Pharmacokinetics and Antihypertensive Properties : Carmoxirole's pharmacokinetic properties have been summarized, noting its rapid absorption and metabolism in humans. It is largely excreted by the kidneys, with a plasma half-life of 5.5 hours. In patients with hypertension, carmoxirole reduced blood pressure for at least 8 hours after administration and continued to show antihypertensive effects with repeated use (Meyer et al., 1992).
Platelet Aggregation
- Inhibition of Platelet Aggregation : Studies on carmoxirole have shown its potential as an antihypertensive agent with antithrombotic properties. It was observed to inhibit platelet aggregation in vitro and ex vivo, reducing the velocity of 5-hydroxytryptamine induced platelet aggregation (Kirsten et al., 1995).
Dopamine Receptor Modulation
- Modulation of Noradrenaline Release : The effects of carmoxirole on noradrenaline release were explored in human and rat cortical kidney slices. It was found to inhibit noradrenaline release from human renal sympathetic nerves, suggesting a role in the modulation of prejunctional D2-receptors (Rump et al., 2005).
Neurochemical Profile
- Antihypertensive Mechanism of Action : Carmoxirole, through its action on dopamine2-receptors, primarily lowers blood pressure by inhibiting noradrenaline release from sympathetic nerve endings. This effect is more pronounced at lower rates of sympathetic nerve discharge (Haeusler et al., 1992).
Safety And Hazards
The safety data sheet for Carmoxirole hydrochloride indicates that it is for research use only . It is not intended for human or veterinary use .
Relevant Papers Several papers have been published on Carmoxirole. One study investigated the role of spinally located dopamine D2 receptors in the regulation of the blood glucose level in mice . Another study examined the neurohumoral response to Carmoxirole in patients with chronic moderate heart failure .
properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSOIHMEOKEZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043892 | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carmoxirole | |
CAS RN |
98323-83-2 | |
| Record name | Carmoxirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoxirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOXIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

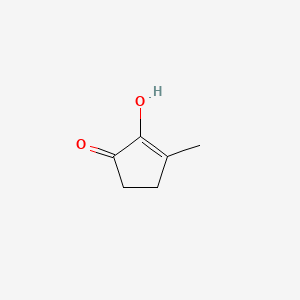
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
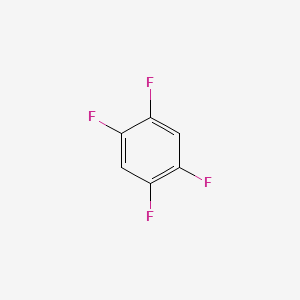
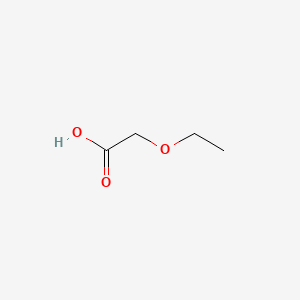
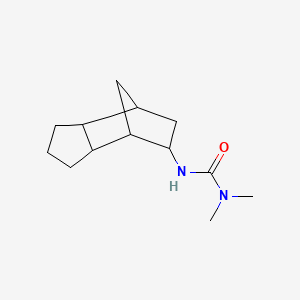
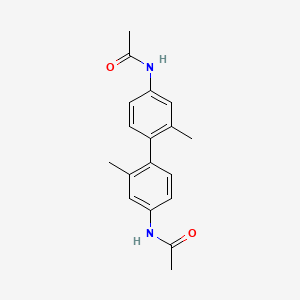
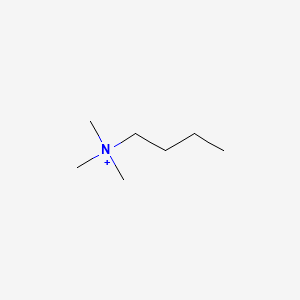
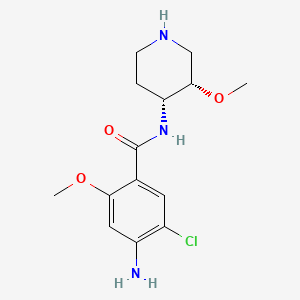
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
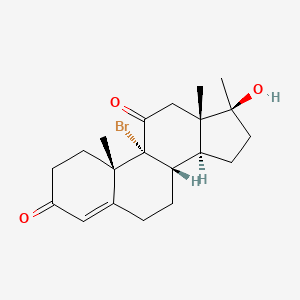
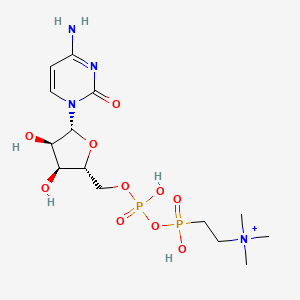
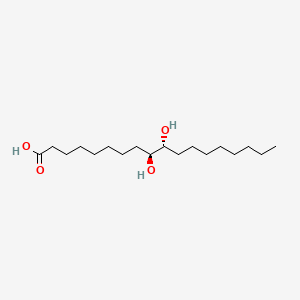
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
